
8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that contains a quinoline ring system with a fluorine atom at the 8th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, starting from 4-fluoroaniline and 2-methylcyclohexanone, the compound can be synthesized via a cyclization reaction in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes controlling temperature, pressure, and the use of specific catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders
The compound is being investigated for its potential use in developing drugs targeting neurological conditions. Its structural characteristics allow it to interact with neurotransmitter systems, which may lead to neuroprotective effects. Research indicates that compounds within the tetrahydroquinoline class can modulate dopaminergic pathways, making them candidates for treating disorders such as Parkinson's disease and schizophrenia .
2. Antimicrobial Activity
8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has shown promise as an antimicrobial agent. Studies have reported that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, certain analogs have demonstrated effectiveness comparable to established antitubercular drugs like pyrazinamide and isoniazid .
3. Antifungal Properties
Recent investigations have highlighted the antifungal capabilities of this compound. A series of fluorinated quinoline analogs were synthesized and tested for antifungal activity, showing promising results against pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. These findings suggest that 8-fluoro derivatives may serve as effective agents in combating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The presence of the fluorine atom at the 8-position significantly influences the compound's biological activity by enhancing binding affinity to various biological targets. This modification can lead to improved efficacy in drug formulations aimed at neurological and infectious diseases.
Case Study 1: Neuroprotective Effects
A study conducted on tetrahydroquinoline derivatives indicated that specific modifications could enhance neuroprotective properties against oxidative stress in neuronal cells. The research demonstrated that certain derivatives improved cell viability and reduced apoptosis markers in models of neurodegeneration.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various 8-fluoro derivatives against Mycobacterium tuberculosis, compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional treatments. This suggests a strong potential for these compounds in developing new antitubercular therapies .
Case Study 3: Antifungal Activity
A series of newly synthesized quinoline derivatives were tested for antifungal activity at concentrations of 50 μg/mL. Results indicated that several compounds displayed over 80% efficacy against specific fungal strains, highlighting their potential as antifungal agents .
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
Comparison: 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Biological Activity
8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a fluorine atom at the 8-position and a methyl group at the 2-position of the tetrahydroquinoline structure. The presence of these substituents influences its biological properties and interactions with various molecular targets.
Antimicrobial Properties
Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. A study highlighted that modifications at the 8-position can affect binding affinity to bacterial enzymes, enhancing antimicrobial efficacy .
Anticancer Potential
Tetrahydroquinolines have been investigated for their anticancer properties. The structural modifications in compounds like this compound may enhance their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives can effectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research suggests that tetrahydroquinoline derivatives can act as inhibitors of nitric oxide synthase (NOS), which is implicated in neurodegenerative diseases. For example, a related compound was shown to reverse thermal hyperalgesia in animal models by inhibiting nNOS activity .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The fluorine atom enhances binding affinity to enzymes such as NOS, modulating their activity and leading to therapeutic effects.
- Receptor Interaction : The compound may also interact with specific receptors involved in pain and inflammation pathways, contributing to its analgesic properties.
- Cellular Signaling Modulation : By affecting key signaling pathways, it can induce apoptosis in cancer cells or exert protective effects in neuronal cells.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of tetrahydroquinoline derivatives:
-
Antimicrobial Activity : A study evaluated various tetrahydroquinoline derivatives against multiple bacterial strains. The results indicated that modifications at the 8-position significantly enhanced antimicrobial potency compared to unsubstituted analogs .
Compound Activity (MIC μg/mL) Target Bacteria 8-Fluoro-2-methyl 12 E. coli Unsubstituted Analog 50 E. coli - Anticancer Studies : In vitro testing showed that an analogue of this compound reduced cell viability in various cancer cell lines by inducing apoptosis through caspase activation .
- Neuroprotective Research : A compound structurally related to 8-fluoro-2-methyl exhibited significant neuroprotective effects in models of neuropathic pain by selectively inhibiting nNOS at low concentrations .
Properties
IUPAC Name |
8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-4,7,12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDYCZVWHBPIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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